![molecular formula C9H7FN2O2 B13312112 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312112.png)
3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which combines a fluorine atom, a propynyl group, and a carboxylic acid group on a pyridine ring. These structural features confer specific chemical and biological properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves multi-step organic reactionsThe final step involves the carboxylation of the intermediate compound to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The propynyl group can participate in various chemical reactions, while the carboxylic acid group can form ionic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine-4-carboxylic acid: Lacks the propynyl group, resulting in different chemical properties.
2-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid: Lacks the fluorine atom, affecting its reactivity and biological activity.
3-Fluoro-2-aminopyridine: Lacks the carboxylic acid group, altering its solubility and interaction with biological targets
Uniqueness
3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to the combination of a fluorine atom, a propynyl group, and a carboxylic acid group on a pyridine ring. This unique structure provides specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
3-fluoro-2-(prop-2-ynylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-2-4-11-8-7(10)6(9(13)14)3-5-12-8/h1,3,5H,4H2,(H,11,12)(H,13,14) |
InChI Key |
WIOBKLOIWSLOND-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=NC=CC(=C1F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13312032.png)
![2-(2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13312035.png)
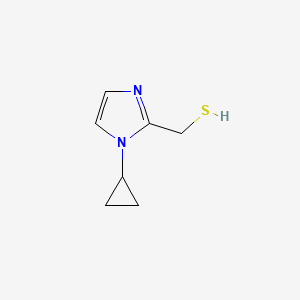
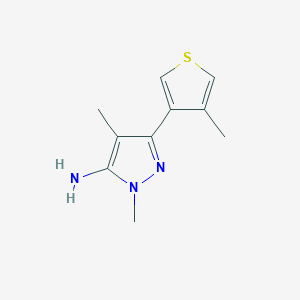
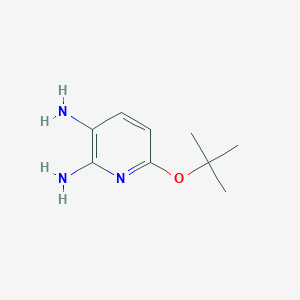
![(Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13312063.png)
![2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13312075.png)

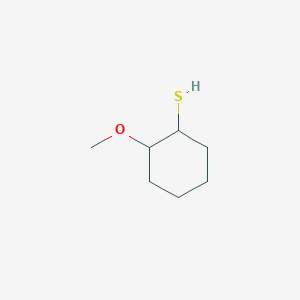
![2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312097.png)
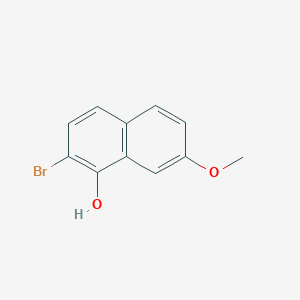
![Methyl 2-{1-aminospiro[4.4]nonan-1-yl}acetate](/img/structure/B13312107.png)
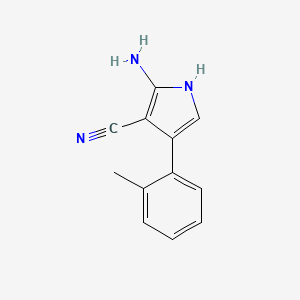
![2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13312120.png)
